molecular formula C16H9N3O5 B5970065 4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile

4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B5970065
M. Wt: 323.26 g/mol
InChI Key: MAEHFWHBZTXJME-UHFFFAOYSA-N
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Description

4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes formyl, methoxy, phenoxy, nitro, and dicarbonitrile functional groups

Properties

IUPAC Name

4-(4-formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O5/c1-23-16-4-10(9-20)2-3-14(16)24-15-6-12(8-18)11(7-17)5-13(15)19(21)22/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEHFWHBZTXJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.

    Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Dicarbonitrile formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile.

    Reduction: 4-(4-Formyl-2-methoxyphenoxy)-5-aminobenzene-1,2-dicarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of dicarbonitrile.

    Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but with an ester group instead of dicarbonitrile.

    2-(4-Formyl-2-methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group.

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